

CAS number and molecular weight of 1-Hexanol-d2

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Compound of Interest

Compound Name: 1-Hexanol-d2

Cat. No.: B12380680

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In-Depth Technical Guide: 1-Hexanol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Hexanol-d2**, a deuterated form of 1-Hexanol. The inclusion of deuterium isotopes makes it an invaluable tool in analytical chemistry and metabolic research, primarily serving as an internal standard for the accurate quantification of 1-Hexanol in various matrices.

Core Physicochemical Data

The fundamental properties of **1-Hexanol-d2** are summarized below. These values are crucial for analytical method development, particularly in mass spectrometry.

Property	Value	Source(s)
Chemical Formula	C ₆ H ₁₂ D ₂ O	[1]
Molecular Weight	~104.19 g/mol	[2]
CAS Number	52598-04-6, 1335436-46-8	[1]
Isotopic Enrichment	Typically ≥98 atom % D	[2]
Appearance	Colorless liquid	
Solubility	Slightly soluble in water, miscible with diethyl ether and ethanol.	

Note: The molecular weight of naturally occurring 1-Hexanol is approximately 102.17 g/mol [3]. The increased mass of **1-Hexanol-d2** is due to the presence of two deuterium atoms.

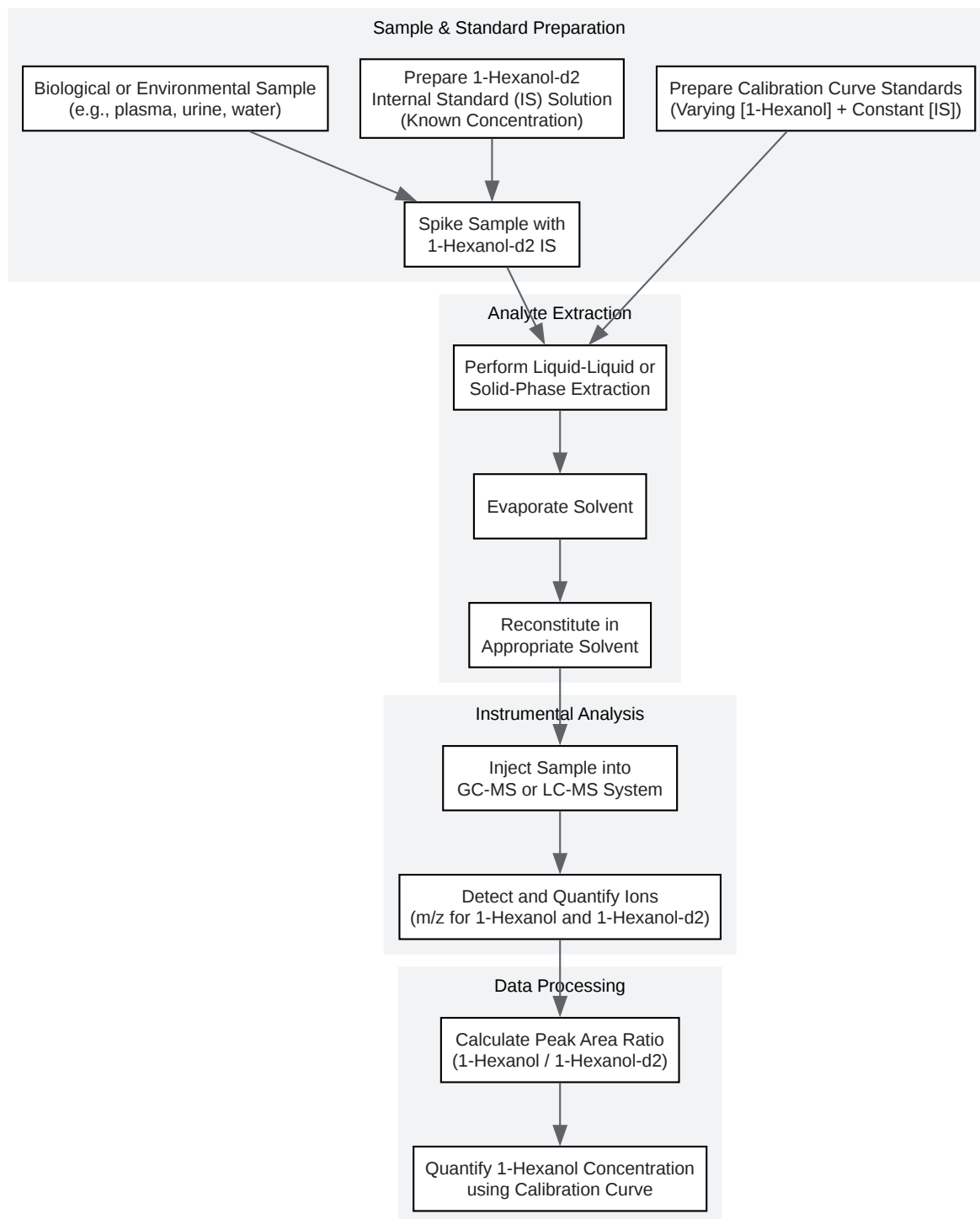
Experimental Applications and Protocols

1-Hexanol-d2 is predominantly utilized in two key research applications: as an internal standard for quantitative analysis and in metabolic tracing studies.

Quantification of 1-Hexanol using Isotope Dilution Mass Spectrometry

Deuterated internal standards are the gold standard in quantitative mass spectrometry (e.g., GC-MS, LC-MS) because they co-elute with the analyte of interest and exhibit similar ionization efficiencies, correcting for variations in sample preparation and instrument response[4][5].

The logical workflow for using **1-Hexanol-d2** as an internal standard is depicted below.



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Workflow for quantification using **1-Hexanol-d2**.

This protocol provides a general framework for the quantification of 1-Hexanol in a biological matrix. Optimization is required based on the specific matrix and instrumentation.

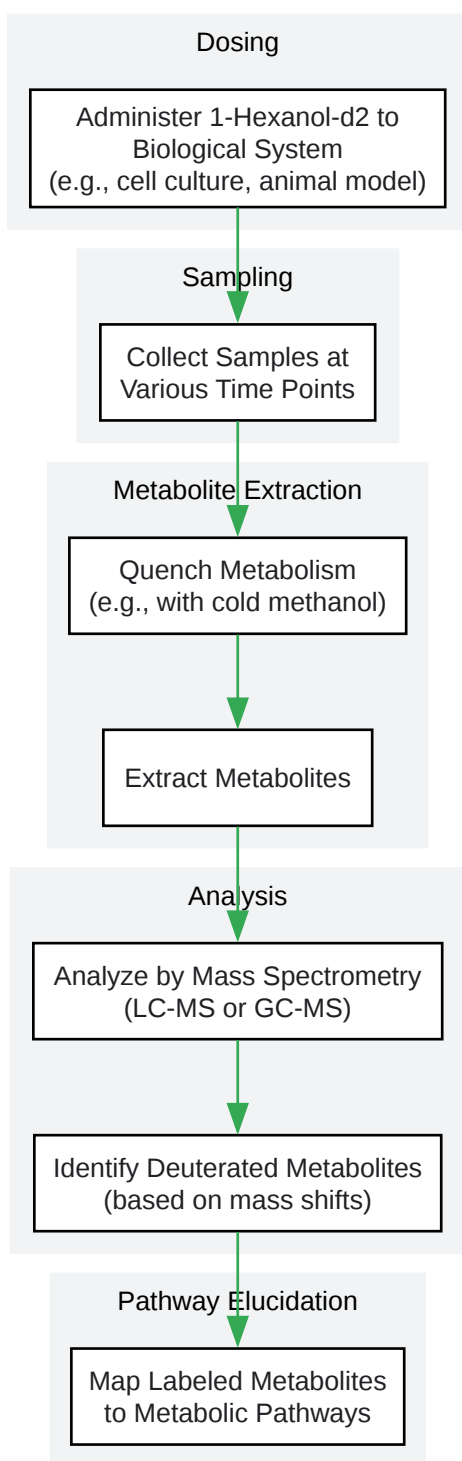
- Preparation of Internal Standard (IS) Stock Solution:
 - Accurately weigh a known amount of **1-Hexanol-d2**.
 - Dissolve in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
 - Prepare a working IS solution by diluting the stock solution to a concentration that yields a robust signal (e.g., 1 µg/mL).
- Sample Preparation:
 - To 100 µL of the sample (e.g., plasma), add 10 µL of the **1-Hexanol-d2** working IS solution.
 - Add 200 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile).
 - Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Extraction:
 - Carefully transfer the supernatant to a clean microcentrifuge tube.
 - Add 500 µL of an extraction solvent, such as ethyl acetate.
 - Vortex for 2 minutes to extract 1-Hexanol and the IS into the organic layer.
 - Centrifuge at 2,000 x g for 5 minutes to separate the phases.
 - Transfer the upper organic layer to a new tube for analysis.
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:

- Injector: Splitless mode, 250°C.
- Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min.
- Mass Spectrometer (MS) Conditions:
 - Ionization: Electron Impact (EI) at 70 eV.
 - Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor: Select characteristic, non-interfering ions for 1-Hexanol (e.g., m/z 84, 56) and **1-Hexanol-d2** (e.g., m/z 86, 58).
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio (1-Hexanol/**1-Hexanol-d2**) against the concentration of 1-Hexanol standards.
 - Calculate the concentration of 1-Hexanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Tracing Studies

Stable isotope tracing allows researchers to follow the metabolic fate of a molecule within a biological system^{[6][7]}. By introducing **1-Hexanol-d2**, one can track its conversion into various metabolites, elucidating metabolic pathways. Metabolic studies in rabbits have shown that the major pathway for 1-Hexanol is oxidation to hexanoic acid, with direct glucuronidation being a minor route^[1].

This diagram illustrates the general process of a stable isotope tracing experiment.



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Workflow for metabolic tracing with **1-Hexanol-d2**.

This protocol outlines a method for tracing the metabolism of **1-Hexanol-d2** in a cell culture system.

- Cell Culture and Dosing:
 - Culture cells (e.g., hepatocytes) to approximately 80% confluency in standard growth medium.
 - Replace the medium with fresh medium containing a known concentration of **1-Hexanol-d2** (e.g., 10 μ M).
 - Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).
- Metabolite Extraction:
 - At each time point, rapidly aspirate the medium.
 - Quench metabolic activity by adding 1 mL of ice-cold 80% methanol.
 - Scrape the cells into the methanol solution and transfer to a microcentrifuge tube.
 - Vortex for 1 minute and incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.
 - Centrifuge at 16,000 x g for 15 minutes at 4°C.
- Sample Preparation:
 - Transfer the supernatant containing the metabolites to a new tube.
 - Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen.
 - Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., 50% methanol for LC-MS).
- LC-MS Analysis:

- Liquid Chromatography (LC) Conditions: Use a reverse-phase column (e.g., C18) with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the metabolites.
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electrospray Ionization (ESI), in both positive and negative modes.
 - Mode: Full scan mode to detect all ions within a specified mass range.
 - Data Analysis: Look for mass peaks corresponding to the expected deuterated metabolites. For example, if **1-Hexanol-d2** is oxidized to hexanoic acid, the resulting molecule would be heavier by two mass units compared to unlabeled hexanoic acid.

Conclusion

1-Hexanol-d2 is a critical tool for researchers requiring precise and accurate quantification of 1-Hexanol. Its application as an internal standard in isotope dilution mass spectrometry represents the most robust analytical approach. Furthermore, its use in stable isotope tracing experiments provides a powerful method for elucidating the metabolic pathways and fate of 1-Hexanol in biological systems, offering valuable insights for toxicology, pharmacology, and environmental science.

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